

Application Notes and Protocols for Mitochondrial Staining with 2-Di-1-ASP

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Compound of Interest

Compound Name: 2-Di-1-ASP

CAS No.: 1694-48-0

Cat. No.: B10818430

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Di-1-ASP (also known as DASPI) is a fluorescent, lipophilic cationic dye commonly employed for the vital staining of mitochondria in living cells.[1][2] Its accumulation within the mitochondria is dependent upon the mitochondrial membrane potential ($\Delta\Psi_m$), making it a valuable tool for assessing mitochondrial health and function.[3] In healthy, respiring cells, the electrochemical gradient across the inner mitochondrial membrane drives the uptake and concentration of **2-Di-1-ASP**, resulting in bright fluorescence. A decrease in mitochondrial membrane potential, often associated with apoptosis or mitochondrial dysfunction, leads to a reduction in dye accumulation and a corresponding decrease in fluorescence intensity. These characteristics make **2-Di-1-ASP** a useful probe in various research areas, including cell biology, neurobiology, and drug discovery for screening compounds that may affect mitochondrial function.

Data Presentation

The optimal concentration and incubation time for **2-Di-1-ASP** can vary depending on the cell type and experimental conditions. It is always recommended to perform an initial optimization

experiment.

Parameter	Recommended Range	Notes
Stock Solution Concentration	1 mM in DMSO	Prepare fresh or store in aliquots at -20°C, protected from light.
Working Concentration	10 nM - 5 µM	Start with a concentration in the low micromolar range (e.g., 1-2 µM) and optimize.[4]
Incubation Time	15 - 60 minutes	Longer incubation times may be necessary for some cell types but can also lead to increased background.
Incubation Temperature	37°C	Use the optimal growth temperature for the specific cell line.
Excitation Wavelength (λ_{ex})	~470 nm	[4]
Emission Wavelength (λ_{em})	560 - 570 nm	[4]

Experimental Protocols

Protocol 1: Staining of Adherent Cells

Materials:

- **2-Di-1-ASP** (lyophilized powder)
- Dimethyl sulfoxide (DMSO), high-purity
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium
- Adherent cells cultured on glass-bottom dishes or coverslips

- Fluorescence microscope with appropriate filter sets

Procedure:

- Preparation of 1 mM **2-Di-1-ASP** Stock Solution:
 - Allow the vial of **2-Di-1-ASP** to come to room temperature before opening.
 - Add the appropriate volume of DMSO to the vial to achieve a 1 mM concentration. For example, for 1 mg of **2-Di-1-ASP** (Molecular Weight: 366.24 g/mol), add 2.73 mL of DMSO.
 - Vortex thoroughly to ensure the dye is completely dissolved.
 - Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
- Preparation of Staining Solution:
 - On the day of the experiment, thaw an aliquot of the 1 mM **2-Di-1-ASP** stock solution.
 - Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final working concentration (e.g., 1 μM).
- Cell Staining:
 - Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish or coverslips in a multi-well plate) to the desired confluency.
 - Aspirate the culture medium from the cells.
 - Wash the cells once with pre-warmed PBS.
 - Add the prepared staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
- Washing and Imaging:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed PBS or complete medium to remove excess dye and reduce background fluorescence.
- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
- Image the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., a filter set for blue excitation and orange/red emission).

Protocol 2: Staining of Suspension Cells

Materials:

- 1 mM **2-Di-1-ASP** stock solution in DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Complete cell culture medium
- Suspension cells in culture
- Microcentrifuge tubes
- Fluorescence microscope or flow cytometer

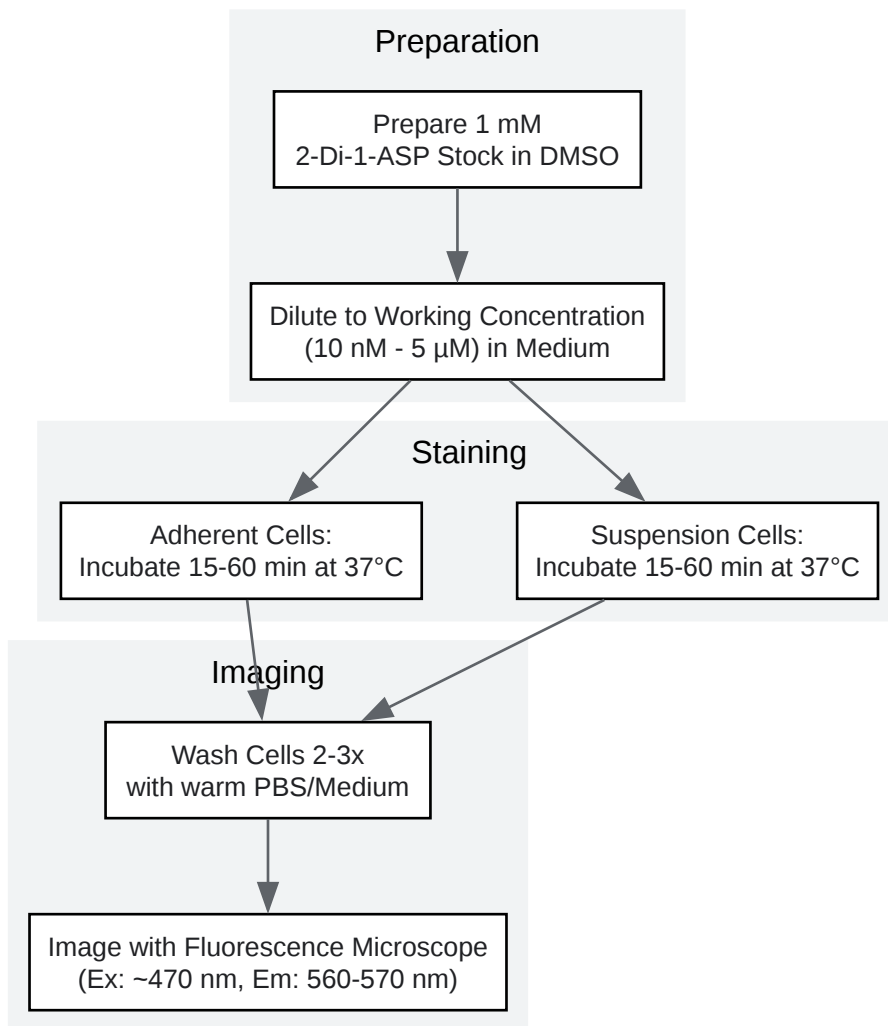
Procedure:

- Cell Preparation:
 - Count the suspension cells and pellet the desired number of cells by centrifugation (e.g., 300 x g for 5 minutes).
 - Aspirate the supernatant.
- Cell Staining:
 - Resuspend the cell pellet gently in pre-warmed (37°C) complete cell culture medium or PBS containing the desired final concentration of **2-Di-1-ASP** (e.g., 1 µM).

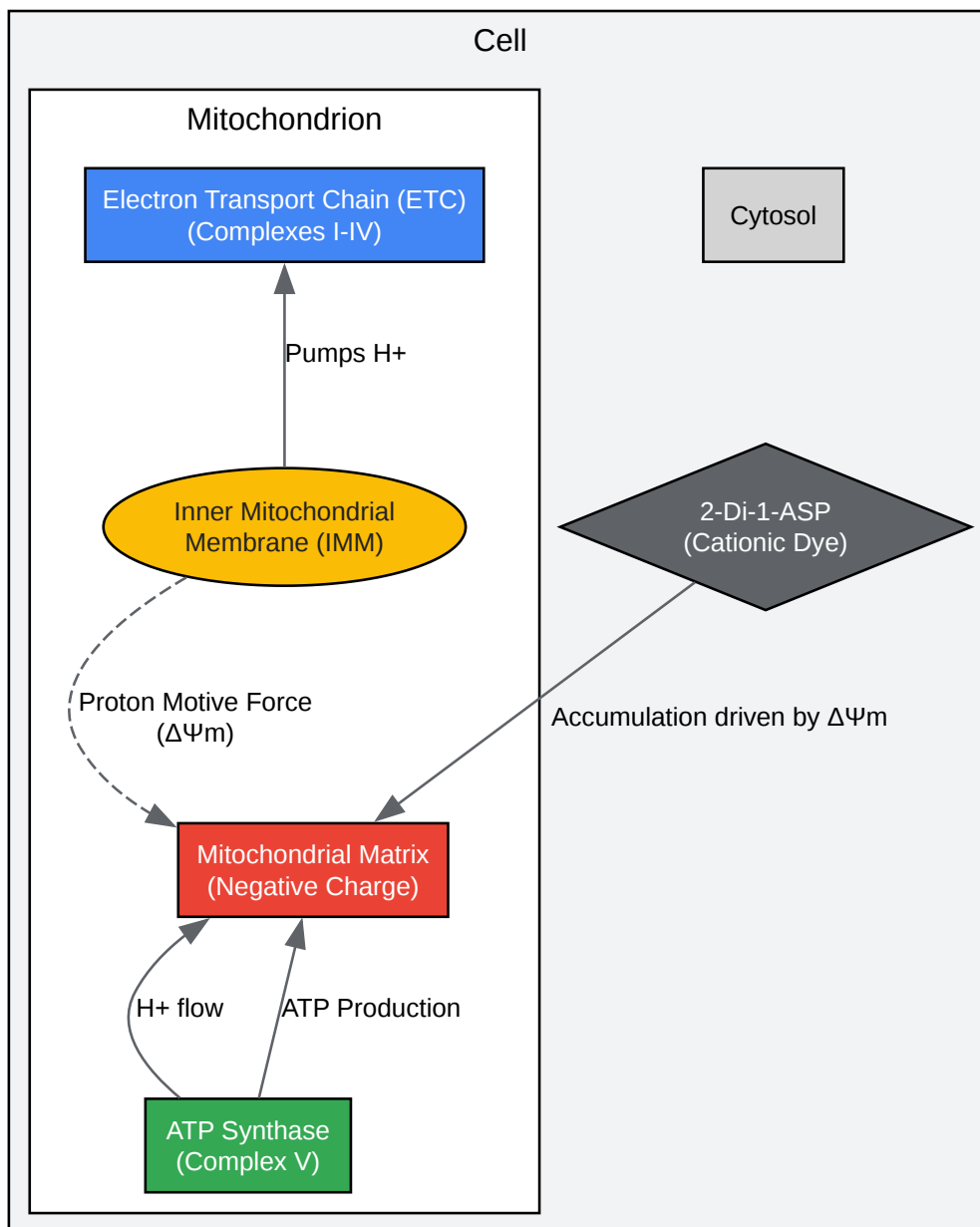
- Incubate the cells for 15-30 minutes at 37°C, protected from light. Gently mix the cells occasionally to ensure uniform staining.
- Washing:
 - Pellet the cells by centrifugation (300 x g for 5 minutes).
 - Aspirate the supernatant containing the staining solution.
 - Resuspend the cell pellet in fresh, pre-warmed PBS or complete medium.
 - Repeat the centrifugation and resuspension steps for a total of two to three washes.
- Imaging and Analysis:
 - After the final wash, resuspend the cells in the appropriate buffer for analysis.
 - For fluorescence microscopy, cells can be transferred to a glass slide or imaging dish.
 - For flow cytometry, analyze the cells using the appropriate laser and emission filters.

Visualizations

Experimental Workflow for Mitochondrial Staining with 2-Di-1-ASP



Mechanism of 2-Di-1-ASP Accumulation in Mitochondria



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